2,2-Dimethylcyclopropanecarbonyl chloride

Übersicht

Beschreibung

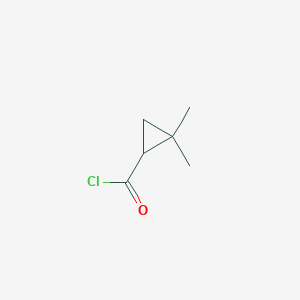

2,2-Dimethylcyclopropanecarbonyl chloride is an organic compound with the molecular formula C6H9ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a cyclopropane ring and a carbonyl chloride group, making it a valuable reagent in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H10O2+SOCl2→C6H9ClO+SO2+HCl

This method is widely used due to its simplicity and high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This allows for better control over reaction conditions and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethylcyclopropanecarbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles like Grignard reagents to form tertiary alcohols.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethylcyclopropanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Pyridine, triethylamine

Major Products Formed:

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Wissenschaftliche Forschungsanwendungen

2,2-Dimethylcyclopropanecarbonyl chloride is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the preparation of biologically active compounds that can be studied for their effects on biological systems.

Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-dimethylcyclopropanecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyclopropane ring also contributes to its reactivity by providing ring strain, which can be relieved during chemical reactions .

Vergleich Mit ähnlichen Verbindungen

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride: Known for its use in the synthesis of pyrethroid insecticides.

2,2-Dimethylcyclopropanecarboxylic acid: A precursor in the synthesis of 2,2-dimethylcyclopropanecarbonyl chloride.

Cyclopropanecarbonyl chloride: Lacks the dimethyl groups, making it less sterically hindered and more reactive in certain reactions.

Uniqueness: this compound is unique due to the presence of both the cyclopropane ring and the carbonyl chloride group. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis .

Biologische Aktivität

2,2-Dimethylcyclopropanecarbonyl chloride is an organochlorine compound that has garnered attention for its biological activity, particularly in the context of insecticides. This article explores its synthesis, mechanisms of action, biological effects, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopropane ring substituted with a carbonyl chloride group. Its synthesis typically involves reactions with various reagents to yield different derivatives, which can exhibit distinct biological activities. The following table summarizes key synthetic pathways:

| Reaction Type | Reagents | Products |

|---|---|---|

| Substitution | Amines | Amides |

| Hydrolysis | Water | Carboxylic Acids |

| Reduction | LiAlH₄ | Alcohols |

The primary biological activity of this compound is observed in its role as a precursor for pyrethroid insecticides. The mechanism involves the disruption of sodium ion channels in the nervous systems of insects. This leads to prolonged depolarization, resulting in paralysis and death. The molecular targets include voltage-gated sodium channels essential for nerve impulse transmission .

Biological Effects and Case Studies

Research has indicated that this compound exhibits significant insecticidal properties. A notable case study involved the evaluation of its effects on various insect species:

- Target Species : Various insects including mosquitoes and agricultural pests.

- Dosage : Effective concentrations typically range from 0.1% to 1% in formulations.

- Outcome : High mortality rates were observed within hours of exposure.

A study demonstrated that formulations containing this compound were effective against resistant strains of insects, showcasing its potential for integrated pest management strategies .

Toxicological Profile

While effective as an insecticide, the compound's toxicity profile is critical for assessing its safety for non-target organisms and humans. Research indicates that residual levels can bioaccumulate in food chains, leading to potential health risks such as carcinogenic effects and endocrine disruption .

Applications in Agriculture and Industry

This compound is primarily utilized in:

- Pesticide Formulations : As a key ingredient in pyrethroid insecticides.

- Agrochemical Production : Its effectiveness against a wide range of pests makes it valuable in agricultural settings.

- Research Applications : Used to study resistance mechanisms in pests and develop safer alternatives .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

2,2-dimethylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNQOWHUBGUGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451581 | |

| Record name | 2,2-Dimethylcyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50675-57-5 | |

| Record name | 2,2-Dimethylcyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,2-Dimethylcyclopropanecarbonyl chloride in synthesizing pyrethroid insecticides?

A1: this compound is a key building block in synthesizing pyrethroid insecticides like cypermethrin and cyfluthrin. [, ] It reacts with other molecules, such as alpha-hydroxyphenoxyacetonitrile or its 4-fluoro-analog, to form the ester linkage present in these insecticides. [] This reaction is typically carried out in an inert solvent at a specific temperature range. []

Q2: Can you provide an example of a specific reaction involving this compound and its outcome as detailed in the research?

A2: One study describes the reaction of this compound with 1,3-thiazolidine-2-thione. [] This condensation reaction yields the compound 3-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl]thiazolidine-2-thione. [] The crystal structure of the resulting compound reveals the thiazolidine-2-thione group in its thione form, although tautomeric equilibrium with its thiol form might exist in solution. [] This specific reaction highlights the versatility of this compound as a building block in chemical synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.